2-Hydroxy-4-methylpyridine
Overview
Description
2-Hydroxy-4-methylpyridine is a heterocyclic organic compound with the molecular formula C6H7NO. It is formed by the tautomerization of 4-methylpyridine during the synthesis of bis aldehydes . This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
2-Hydroxy-4-methylpyridine is an intermediate used in the synthesis of various compounds, including oxobenzopyrancarboxylate derivatives, which are inhibitors of serine proteases and human leukocyte elastase . These enzymes play crucial roles in various biological processes, including inflammation and coagulation .
Mode of Action
It is known that it interacts with its targets (serine proteases and human leukocyte elastase) by inhibiting their enzymatic activity . This inhibition can lead to changes in the biochemical pathways these enzymes are involved in .
Biochemical Pathways
This compound affects the biochemical pathways involving serine proteases and human leukocyte elastase . By inhibiting these enzymes, it can potentially alter the course of inflammatory responses and coagulation processes . .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of serine proteases and human leukocyte elastase . This could potentially lead to a reduction in inflammation and alterations in coagulation . .
Biochemical Analysis
Biochemical Properties
2-Hydroxy-4-methylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the equilibrium of self-association of 2-pyrrolidone and 2-hydroxyl-4-methyl-pyridine, also the hetero-association between these two in acetonitrile by NMR .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, during the degradation of 4-methylpyridine and 4-ethylpyridine, this compound is transiently accumulated, indicating its role in the initial hydroxylation process .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-4-methylpyridine can be synthesized through several methods. One common method involves the oxidation of 2-chloro-5-methylpyridine using an oxidant to obtain 2-chloro-5-methylpyridine oxynitride. This is followed by a nitration reaction using sulfuric acid and nitric acid to produce 2-chloro-4-nitro-5-methylpyridine nitrogen oxide. The nitrogen oxide is then reduced using a reducing agent to yield 2-chloro-4-amino-5-methylpyridine. Finally, under the action of a strong alkali, 2-hydroxy-4-amino-5-methylpyridine is obtained .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as mentioned above. The process is designed to be environmentally friendly, with mild conditions, high production safety, and minimal waste .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidants used include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like dimethylamine and hydrazine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine oxides, while reduction can yield amino derivatives .
Scientific Research Applications
2-Hydroxy-4-methylpyridine is used in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of certain enzymes.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
- 2-Hydroxy-5-methylpyridine
- 2-Hydroxy-6-methylpyridine
- 4-Methyl-2-pyridone
- 2-Amino-4-methylpyridine
Comparison: 2-Hydroxy-4-methylpyridine is unique due to its specific tautomeric form and the position of the hydroxyl and methyl groups on the pyridine ring. This structural uniqueness imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
4-methyl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDRFJXGJQULGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299790 | |
Record name | 2-Hydroxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91914-05-5, 13466-41-6 | |
Record name | 2-Pyridinol, 4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91914-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-pyridone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013466416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13466-41-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523149 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 13466-41-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Hydroxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Methyl-2-pyridone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE7V4GNL8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-hydroxy-4-methylpyridine be used to modify the physicochemical properties of drugs?
A: Yes, this compound can be used as a co-crystal former to modify the physicochemical properties of poorly water-soluble drugs. A study by [] investigated the use of this compound as a co-crystal former for indomethacin, a nonsteroidal anti-inflammatory drug (NSAID). The researchers found that the this compound-indomethacin co-crystal exhibited significantly improved dissolution properties compared to indomethacin alone. This improved dissolution translated to enhanced oral bioavailability in rats. Interestingly, the co-crystal also displayed a distinct impact on intestinal cell monolayer integrity compared to a simple physical mixture of indomethacin and this compound, suggesting a unique interaction with biological systems.
Q2: What is the role of this compound in the biodegradation of alkylpyridines?
A: Research suggests that this compound is a key intermediate in the microbial degradation pathway of certain alkylpyridines. A study by [] isolated a bacterial strain, Pseudonocardia sp. strain M43, capable of utilizing 4-methylpyridine and 4-ethylpyridine as sole carbon and nitrogen sources. During the degradation process, the researchers observed a transient accumulation of this compound, suggesting its role as a metabolite. This finding indicates that the bacterium likely employs a hydroxylation step, converting 4-methylpyridine to this compound, as part of its degradation pathway.
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